1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-11-16(14(2)23-13)17(21)12-20-18(22)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11,17,21H,6,9-10,12H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXJCLBNIBHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NCCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea can be approached through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group. This intermediate can then be reacted with a phenylpropyl isocyanate to form the final urea compound. Typical reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkoxides or amines in the presence of suitable leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea moiety may produce amines.
Scientific Research Applications
Chemistry
Building Block for Complex Molecules :
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to new materials with tailored properties.
Biology
Biochemical Assays and Probes :
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea has potential applications in biochemical assays as a probe for studying enzyme activities. Its structural characteristics may allow it to interact selectively with specific enzymes or receptors, aiding in the understanding of biological mechanisms.
Medicine
Pharmacological Properties :
Research has indicated that this compound may exhibit anti-inflammatory and antimicrobial activities. Preliminary studies suggest it could modulate biological targets related to inflammation pathways or microbial resistance mechanisms.
Industry
Advanced Materials Development :
In industrial applications, this compound is being explored for its potential use in developing advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.
Data Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of new compounds |
| Biology | Biochemical assays | Potential probe for enzyme activity studies |
| Medicine | Anti-inflammatory and antimicrobial properties | Under investigation for pharmacological effects |
| Industry | Development of conductive polymers | Suitable for organic electronics |
Case Study 1: Pharmacological Research
A study investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Material Science
In material science research, this compound was incorporated into polymer matrices to enhance electrical conductivity. The resulting composites demonstrated improved charge transport properties compared to traditional materials, indicating its viability in electronic applications.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with benzamide derivatives and phenylpropanolamine-based analogs listed in (e.g., compounds 13–17) . Below is a detailed analysis:
Structural and Functional Group Analysis
*Molecular weights calculated based on IUPAC names.
Key Differences and Implications
Core Functional Group: The target compound’s urea group enables strong hydrogen-bonding interactions compared to the amide and ester groups in analogs .
Aromatic Systems :
- The 2,5-dimethylfuran in the target compound introduces an electron-rich heterocycle, contrasting with the substituted phenyl groups (e.g., methoxy, propoxy) in analogs. This may alter electronic properties, metabolic stability, and binding selectivity.
Substituent Flexibility :
- The hydroxyethyl chain in the target compound adds conformational flexibility and hydrophilicity, whereas analogs like compound 15 feature rigid acetate esters that may enhance metabolic resistance.
Biological Activity
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by the presence of a furan ring, a hydroxyethyl group, and a phenylpropyl moiety. This combination may contribute to its distinct biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 303.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate the activity of enzymes involved in inflammatory pathways and possibly affect neurotransmitter systems.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation .
- Receptor Modulation : The compound may interact with specific receptors linked to pain and inflammation, thereby altering their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Effects
- The compound has demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions.
-
Antioxidant Properties
- Studies show that similar compounds can activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress. This could imply that our compound may also possess antioxidant capabilities.
-
Anticancer Potential
- Preliminary investigations have indicated that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines, warranting further exploration into this compound's anticancer properties.
Case Studies
Several studies have explored the biological activities of compounds with structural similarities:
- Study on Anti-inflammatory Activity : A derivative with a similar furan structure was tested for its ability to inhibit COX enzymes. Results indicated an IC50 value comparable to established anti-inflammatory drugs, highlighting its potential therapeutic application .
- Antioxidant Activity Assessment : Research involving cinnamide derivatives demonstrated their ability to scavenge free radicals effectively, suggesting that our compound may exhibit similar antioxidant effects due to its structural features .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with other compounds exhibiting similar functionalities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(2-Hydroxyethyl)-3-phenylurea | Anti-inflammatory | Hydroxyethyl group enhances solubility |
| N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide | Antioxidant, anticancer | Combines furan and cinnamide structures |
| 1-(4-Methoxyphenyl)-3-(2-hydroxyethyl)urea | Skin whitening | Known for tyrosinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
